7-Cyclopropyl-2-mercapto-1-(o-tolyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
7-Cyclopropyl-2-mercapto-1-(o-tolyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a mercapto (thiol) group, a trifluoromethyl group, and a pyrido[2,3-d]pyrimidin-4(1H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[2,3-d]pyrimidin-4(1H)-one core. One common approach is to start with a suitable o-tolyl derivative, which undergoes cyclization and subsequent functional group modifications to introduce the cyclopropyl and trifluoromethyl groups. The mercapto group is usually introduced through a thiolation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) is being explored, particularly in the development of new drugs.
Industry: It may find use in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
7-Cyclopropyl-2-mercapto-1-(p-tolyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
7-Cyclopropyl-2-mercapto-1-(m-tolyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
7-Cyclopropyl-2-mercapto-1-(o-tolyl)-5-(chloromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Uniqueness: The uniqueness of 7-Cyclopropyl-2-mercapto-1-(o-tolyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, its trifluoromethyl group and the position of the tolyl group may confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-cyclopropyl-1-(2-methylphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c1-9-4-2-3-5-13(9)24-15-14(16(25)23-17(24)26)11(18(19,20)21)8-12(22-15)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGQNUKBWAJPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4CC4)C(F)(F)F)C(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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